2-Chlorobenzenepropanoyl chloride
Overview
Description
2-Chlorobenzenepropanoyl chloride is an organic compound with the molecular formula C₉H₈Cl₂O. It is a derivative of benzene, where a propanoyl chloride group is attached to a benzene ring substituted with a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzenepropanoyl chloride can be synthesized through several methods. One common method involves the acylation of 2-chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of benzenepropanoyl chloride. This process can be carried out using chlorine gas in the presence of a catalyst at controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzenepropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Products include amides, esters, and thioesters.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
2-Chlorobenzenepropanoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in the modification of biomolecules for research purposes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-chlorobenzenepropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent release of the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoyl chloride: Similar structure but without the chlorine substitution.
2-Chlorobenzoyl chloride: Similar structure but with a benzoyl group instead of a propanoyl group.
3-Chlorobenzenepropanoyl chloride: Chlorine substitution at a different position on the benzene ring.
Uniqueness
2-Chlorobenzenepropanoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom influences its electronic properties and reactivity, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQYBKQKBZOSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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